molecular formula C20H23N3O B5377378 3-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE

3-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE

Cat. No.: B5377378
M. Wt: 321.4 g/mol
InChI Key: LKLGGABHSBWODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. The compound consists of an adamantane moiety, a phenyl group, and a pyrazole ring, which contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the reaction of adamantan-1-amine with a suitable pyrazole derivative. One common method includes the condensation of adamantan-1-amine with 1-phenyl-1H-pyrazole-4-carboxylic acid under reflux conditions in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated adamantane derivatives, amine derivatives, and various substituted phenyl-pyrazole compounds .

Scientific Research Applications

3-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the lipophilicity of the compound, facilitating its passage through biological membranes. The phenyl and pyrazole rings contribute to binding affinity and specificity towards the target . The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Properties

IUPAC Name

3-(1-adamantyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c21-19(24)17-12-23(16-4-2-1-3-5-16)22-18(17)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,12-15H,6-11H2,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLGGABHSBWODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C(=O)N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.